1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

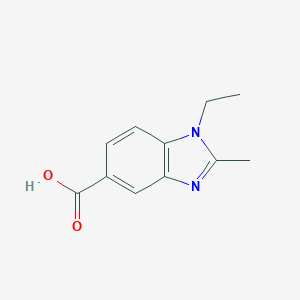

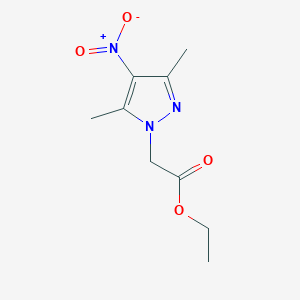

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 . It is classified as an irritant .

Physical And Chemical Properties Analysis

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is insoluble in water .科学研究应用

抗菌应用

吡唑类化合物以其抗菌特性而闻名。 “1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑”中的硝基和乙酸酯基团可能增强这些特性,使其成为开发新型抗菌剂的候选者 .

抗炎用途

吡唑骨架已知具有抗炎作用。 “1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑”的特定结构特征可能有助于调节炎症通路,表明其可用于抗炎药物研究 .

抗癌研究

吡唑类化合物也因其抗癌活性而受到关注。 该化合物中硝基的存在可以被研究用于对癌细胞的选择性毒性,因为硝基通常用于在肿瘤缺氧条件下被激活的前药 .

止痛潜力

吡唑衍生物的镇痛作用使其成为疼痛管理研究的有趣对象。 “1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑”可以被合成成靶向特定疼痛受体或通路的衍生物 .

抗惊厥特性

抗惊厥药物的研究通常涉及吡唑类化合物。 “1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑”上独特的取代基可能会影响其与神经元靶标的相互作用,这对于癫痫治疗研究可能很有价值 .

驱虫活性

吡唑类化合物已显示出治疗寄生虫感染的潜力。 “1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑”的结构属性可以被利用来发现新的驱虫药物 .

抗氧化作用

吡唑衍生物的抗氧化能力是另一个令人关注的领域,因为它们能够中和自由基。 该化合物的特定结构对于研究氧化应激相关疾病可能是至关重要的 .

除草剂应用

最后,基于吡唑的化合物已被用作除草剂。 “1-乙酰氧基-3,5-二甲基-4-硝基-1H-吡唑”可以被研究其除草功效,可能导致开发新的农业化学品 .

作用机制

The mechanism of action of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs. Specifically, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been found to inhibit enzymes such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). In addition, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to interfere with the metabolism of certain drugs, such as cyclosporine, by inhibiting the activity of CYP3A4.

Biochemical and Physiological Effects

ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs. In addition, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been found to have anti-inflammatory and anti-cancer properties, and it has been shown to reduce the levels of certain hormones, such as testosterone and cortisol.

实验室实验的优点和局限性

The main advantage of using ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in lab experiments is its relatively simple synthesis method. It can be synthesized quickly and easily, and the resulting product can be purified by recrystallization. However, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not without its limitations. It has been found to interfere with the metabolism of certain drugs, and it has been linked to the inhibition of enzymes involved in drug metabolism.

未来方向

There are a number of potential future directions for ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate research. These include the development of new pharmaceuticals and biocatalysts, the investigation of the structure-activity relationships of drug molecules, and the study of the mechanism of action of various drug compounds. In addition, further research into the biochemical and physiological effects of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate could lead to the development of new treatments for various diseases. Finally, further research into the synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate could lead to the development of new, more efficient synthesis methods.

合成方法

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate can be synthesized through a multi-step process involving nitration of 3,5-dimethyl-1H-pyrazole, followed by esterification of the nitro-pyrazole with acetic acid. The reaction is typically conducted in an aqueous solution of sulfuric acid, and the resulting product is purified by recrystallization. The synthesis of ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is relatively simple and can be completed in a short amount of time.

安全和危害

属性

IUPAC Name |

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUYPKGOLQYZRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351711 |

Source

|

| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5679-18-5 |

Source

|

| Record name | Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

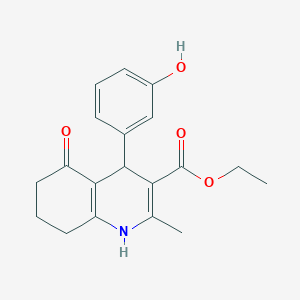

![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)